molecular formula C20H17ClN4O4S B11658704 N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11658704
M. Wt: 444.9 g/mol
InChI Key: ISGMWUXXNIUOMR-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both quinoline and nitrophenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H17ClN4O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H17ClN4O4S/c1-29-17-7-4-14-8-15(20(21)23-18(14)9-17)10-22-24-19(26)12-30-11-13-2-5-16(6-3-13)25(27)28/h2-10H,11-12H2,1H3,(H,24,26)/b22-10+

InChI Key

ISGMWUXXNIUOMR-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.